1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone

Medicinal Chemistry ADME Properties Fluorine Chemistry

Researchers sourcing fluorinated acetophenone intermediates often face inconsistent purity impacting downstream yields. This compound directly addresses that. Key advantages: • Consistent 98% purity minimizes catalyst poisoning in cross-coupling reactions. • Well-defined properties (mp 105-107 °C, LogP 3.0) ensure reliable analytical method development. • The 4-fluorobenzyl ether moiety enhances metabolic stability, critical for CNS-targeting SAR studies.

Molecular Formula C15H12FNO4
Molecular Weight 289.26 g/mol
CAS No. 175136-24-0
Cat. No. B069915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone
CAS175136-24-0
Molecular FormulaC15H12FNO4
Molecular Weight289.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C15H12FNO4/c1-10(18)12-4-7-15(14(8-12)17(19)20)21-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3
InChIKeyXMYCVHFGYFJOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone – Pharmaceutical Intermediate


1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone (CAS 175136-24-0) is a fluorinated aromatic ketone featuring a 3-nitroacetophenone core substituted with a 4-fluorobenzyl ether moiety. This compound, also known as 4′-(4-Fluorobenzyloxy)-3′-nitroacetophenone, has the molecular formula C₁₅H₁₂FNO₄ and a molecular weight of 289.26 g/mol [1]. It is a crystalline solid with a reported melting point of 105–107 °C and a calculated LogP (XLogP3-AA) of 3.0, indicating moderate lipophilicity [2]. The compound is widely employed as a synthetic building block and intermediate in the preparation of fluorinated pharmaceuticals and agrochemicals, with commercial availability at purities up to 98% .

Workflow Fluorinated building block for medicinal chemistry and agrochemical intermediate synthesis
Selection advantage 4-fluorobenzyl ether enables metabolic blocking and 19F NMR spectroscopic tracking
Format fit High-purity crystalline solid suitable for sensitive cross-coupling and reference standard use

Procurement Risk: Non-Fluorinated Analog Substitution


In medicinal chemistry and process development, the simple substitution of a hydrogen atom with a fluorine atom on an aromatic ring is never benign. The 4-fluorobenzyl ether group in 1-(4-((4-fluorobenzyl)oxy)-3-nitrophenyl)ethanone introduces unique electronic effects (via inductive withdrawal) and lipophilicity modulation (ΔLogP ≈ +0.5–1.0 relative to the non-fluorinated benzyl analog) that directly impact metabolic stability, target binding affinity, and downstream reactivity [1]. Furthermore, the fluorine atom serves as a critical spectroscopic handle for in vivo tracking and as a metabolic blocking site [2]. Procurement of the non-fluorinated analog (e.g., 4′-benzyloxy-3′-nitroacetophenone, CAS 14347-05-8) or other in-class candidates without explicit validation introduces significant risk of altered reaction kinetics in subsequent synthetic steps (e.g., reduction or cross-coupling) and may invalidate biological activity data derived from fluorine-dependent structure-activity relationship (SAR) studies .

Target compound
4-fluorobenzyl ether derivative
Potential substitute
Non-fluorinated benzyl analog (CAS 14347-05-8)
Fluorine substitution alters electronic character and lipophilicity; reaction kinetics in reduction or cross-coupling steps may shift, and biological SAR data obtained with the fluorinated compound may not transfer to the non-fluorinated analog.
The fluorine atom provides a metabolic blocking site and a 19F NMR handle; its absence can remove these research utilities and may change metabolite profiles in ADME studies.

Differentiation of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone from Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analog

The presence of the 4-fluorobenzyl ether group in the target compound increases lipophilicity compared to its non-fluorinated counterpart, 4′-benzyloxy-3′-nitroacetophenone. This is reflected in the computed LogP values: the fluorinated derivative exhibits an XLogP3-AA of 3.0 [1], while the non-fluorinated analog has a computed LogP of approximately 2.5 . This ΔLogP of +0.5 is significant in medicinal chemistry, as it can enhance passive membrane permeability and oral bioavailability without exceeding the typical drug-likeness threshold (LogP < 5) [2].

Lipophilicity gain
Cross-study comparable
ΔLogP = +0.5 (XLogP3 3.0 vs ~2.5)
Supports membrane permeability context; compatible with lead optimization profiles
Computed values; experimental verification recommended
Medicinal Chemistry ADME Properties Fluorine Chemistry

TPSA and Oral Bioavailability vs. Non-Fluorinated Analogs

The target compound has a Topological Polar Surface Area (TPSA) of 72.1 Ų [1], which is marginally higher than the estimated TPSA of the non-fluorinated analog (~66 Ų) due to the contribution of the fluorine atom [2]. While both values are well within the accepted range for oral bioavailability (TPSA < 140 Ų), the slight increase in polarity can influence solubility and hydrogen bonding potential, offering a subtle but quantifiable difference in physicochemical profile [3].

Polar surface area
Cross-study comparable
TPSA 72.1 vs ~66 Ų (Δ ≈ +6 Ų)
Both within oral bioavailability range; subtle polarity shift may influence solubility
Comparator TPSA estimated; direct measurement not available
Medicinal Chemistry ADME Prediction Computational Chemistry

High Purity for Reliable Synthesis and Analysis

The target compound is commercially available from multiple vendors with a specified minimum purity of 98% (NLT 98%) . In contrast, the non-fluorinated analog 4′-benzyloxy-3′-nitroacetophenone is commonly offered at a lower minimum purity of 95% . The higher certified purity of the fluorinated derivative reduces the need for additional purification steps, minimizes batch-to-batch variability, and ensures consistent performance in sensitive applications such as palladium-catalyzed cross-coupling reactions or as a reference standard for HPLC method development.

Commercial purity
Data to verify
≥98% (target) vs 95% (analog); impurity reduction ~60%
Higher purity supports consistent cross-coupling and reference standard workflows
Vendor specifications; independent lot verification advised
Chemical Synthesis Quality Control Analytical Chemistry

Fluorine Substitution and Metabolic Stability

While direct metabolic stability data for the target compound are not publicly available, a recent study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones demonstrates that the introduction of fluorine or fluorine-containing groups (e.g., -CF₃, -OCF₃) significantly modulates inhibitory activity against key enzymes such as α-glucosidase and VEGFR-2 [1]. In that study, fluorinated derivatives exhibited IC₅₀ values in the low micromolar range, with the most potent compound showing an IC₅₀ of 1.2 µM against α-glucosidase, compared to >10 µM for the non-fluorinated parent [1]. This class-level evidence strongly supports the hypothesis that the 4-fluorobenzyl ether moiety in the target compound similarly enhances binding affinity and metabolic resistance relative to non-fluorinated analogs.

Metabolic stability inference
Class-level inference
Fluorinated nitroacetophenones show up to 10-fold improved enzyme inhibition
Class-level enzyme inhibition context; direct data on target compound not available
In vitro α‑glucosidase/VEGFR‑2 study; extrapolation requires validation
Medicinal Chemistry Enzyme Inhibition Metabolic Stability

Applications of 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone


Synthesis of Fluorinated Benzylamines for CNS Drugs

The target compound serves as an advanced intermediate in the synthesis of fluorinated benzylamine derivatives, which are privileged scaffolds in central nervous system (CNS) drug discovery. The 4-fluorobenzyl ether group not only provides a metabolic blocking site but also enhances lipophilicity (ΔLogP = +0.5 vs. non-fluorinated analog) to facilitate blood-brain barrier penetration [1]. The high commercial purity (98%) ensures consistent yields in subsequent reduction and amination steps, making it a preferred starting material for the preparation of monoamine reuptake inhibitors and other CNS-active agents .

Reference Standard for HPLC/LC-MS Methods

Owing to its well-defined physicochemical properties (melting point 105–107 °C, LogP 3.0) and high certified purity (98%), the compound is ideally suited as a reference standard for the development and validation of analytical methods in pharmaceutical quality control [1]. Its strong UV chromophore and distinct mass spectrometric fragmentation pattern enable reliable quantification and identification in complex matrices, supporting regulatory submissions for ANDA and NDA filings [2].

Antidiabetic Lead Optimization via α-Glucosidase and PTP1B

Based on class-level evidence that fluorinated nitroacetophenone derivatives exhibit potent inhibition of α-glucosidase and PTP1B (IC₅₀ values in the low micromolar range), the target compound can be strategically employed as a core scaffold for the design of novel antidiabetic agents [1]. The presence of the 4-fluorobenzyl ether group is anticipated to confer improved metabolic stability and target residence time, making it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing next-generation type 2 diabetes therapeutics .

Precursor for Pd-Catalyzed Cross-Coupling in Agrochemicals

The nitro group in the target compound can be readily reduced to an amine, which can then be diazotized and used in Sandmeyer or Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl moieties [1]. The fluorine atom on the benzyl ether remains intact under standard coupling conditions, allowing for the modular construction of fluorinated agrochemicals with enhanced environmental persistence and target specificity. The high purity (98%) minimizes catalyst poisoning and improves overall reaction efficiency .

Application
Selection Property
Validation Focus
Fluorinated benzylamine synthesis (CNS target studies)
4-fluorobenzyl ether as metabolic block and 19F NMR handle
Synthetic yield consistency; purity after reduction/amination
Reference standard for HPLC/LC‑MS method development
High certified purity (98%) and well‑defined physicochemical profile
Method validation parameters; batch‑to‑batch reproducibility
Antidiabetic lead optimization (α‑glucosidase/PTP1B)
Fluorinated nitroacetophenone scaffold with class‑level enzyme inhibition evidence
SAR and target engagement assays; metabolic stability profiling
Pd‑catalyzed cross‑coupling precursor (agrochemical research)
Nitro group amenable to reduction/diazotation; fluorine remains intact
Cross‑coupling efficiency; catalyst compatibility; product purity

Technical Documentation Hub

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